REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].C(=O)([O-])[O-].[K+].[K+].[CH2:23](I)[CH3:24]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:23]([N:13]1[C:14]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[S:6][C:7]2[C:12]1=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH3:24] |f:1.2,3.4.5,7.8|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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C1=CC=CC=2SC3=CC=CC=C3NC12
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
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39 g
|
Type
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reactant
|
Smiles
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C(C)I
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 1-liter reaction flask
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Type
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CUSTOM
|
Details
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The mixture was reacted at 60° to 70° C. for 5 hours
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Duration
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5 h
|
Type
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FILTRATION
|
Details
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filtered
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Type
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WASH
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Details
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The filtrate was washed twice with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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As a result, 28.7 g of a crude reaction product
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Type
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CUSTOM
|
Details
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was obtained
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Type
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CUSTOM
|
Details
|
This crude product was recrystallized from 100 ml of isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C2=CC=CC=C2SC=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |